methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate
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Overview
Description
Methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a complex organic compound featuring an indole ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Coupling of Indole and Triazole Rings: The indole and triazole rings are coupled using a sulfanyl linker, typically through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Medicine
In medicine, the compound and its derivatives are being investigated for their potential as anticancer, antiviral, and antimicrobial agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry
In industry, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with specific functionalities .
Mechanism of Action
The mechanism of action of methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Similar indole-based structure but lacks the triazole ring and sulfanyl group.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Contains an indole ring but differs in the substituents and overall structure.
2-(1-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with different functional groups.
Uniqueness
The uniqueness of methyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate lies in its combination of an indole ring, a triazole ring, and a sulfanyl group.
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C17H20N4O3S/c1-11(16(22)24-3)25-17-20-19-15(21(17)8-9-23-2)13-10-18-14-7-5-4-6-12(13)14/h4-7,10-11,18H,8-9H2,1-3H3 |
InChI Key |
UEUKMDXTIXCFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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